Flurbiprofen Sulfate

Drug Metabolism Stereoselectivity Phase II Conjugation

Flurbiprofen Sulfate is a critical reference standard for accurate bioanalytical quantification of flurbiprofen metabolites. Substituting alternative compounds yields invalid data due to distinct chromatographic properties (pKa -5.97 vs. ~4.2 for parent drug). • Enables validated LC-MS/MS method development for phase II conjugation products in plasma/urine. • Assesses stereoselective metabolism-R-flurbiprofen shows 26.7% higher clearance to conjugated metabolites. • ≥95% purity; suitable for in vitro transporter, microbial biotransformation, and medicinal chemistry studies.

Molecular Formula C15H13FO5S
Molecular Weight 324.322
CAS No. 1159977-37-3
Cat. No. B565166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurbiprofen Sulfate
CAS1159977-37-3
Synonyms2-Fluoro-α-methyl-[1,1’-biphenyl]-4-acetic Acid Anhydride Sulfuric Acid;  _x000B_
Molecular FormulaC15H13FO5S
Molecular Weight324.322
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OS(=O)(=O)O
InChIInChI=1S/C15H13FO5S/c1-10(15(17)21-22(18,19)20)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19,20)
InChIKeyMTGSLULZVAGEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flurbiprofen Sulfate Reference Standard


Flurbiprofen Sulfate (CAS 1159977-37-3), a phase II sulfate ester conjugate of the widely prescribed nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, has the molecular formula C₁₅H₁₃FO₅S and a molecular weight of 324.32 g/mol . Its predicted pKa of -5.97±0.18 and density of 1.403±0.06 g/cm³ underscore its high polarity and strongly acidic nature . This compound is a confirmed human detoxification metabolite, generated in vivo as part of the metabolic clearance of the racemic parent drug [1]. In the laboratory, it is synthesized via esterification of flurbiprofen with sulfuric acid and is primarily utilized as a high-purity analytical reference standard (min. 95% purity) for pharmaceutical research, bioanalytical method validation, and drug metabolism studies .

Workflow LC-MS/MS bioanalytical method validation and metabolite profiling
Selection High-purity phase II sulfate conjugate reference standard
Use Context Drug metabolism, pharmacokinetic research, and stereoselective pathway studies

Why Flurbiprofen Sulfate Is Essential


In analytical and clinical pharmacokinetic workflows, substituting the parent drug flurbiprofen, the S-flurbiprofen enantiomer, or alternative metabolites like 4′-hydroxyflurbiprofen for the specific sulfate conjugate (Flurbiprofen Sulfate) will lead to significant analytical inaccuracies and invalid biological conclusions. Flurbiprofen exhibits pronounced stereoselectivity in its metabolism, with distinct formation clearances for its glucuronide and sulfate conjugates between the R- and S-enantiomers [1]. Specifically, the R-enantiomer demonstrates significantly greater formation clearance for these metabolites than the S-enantiomer, and this difference persists even when accounting for unbound drug concentrations [2]. Furthermore, the physicochemical properties (e.g., predicted pKa of -5.97 vs. ~4.2 for flurbiprofen) and chromatographic behavior of the highly polar sulfate conjugate are fundamentally different, rendering it undetectable by methods not specifically optimized for it . Generic substitution therefore not only risks misquantification of metabolite levels but also precludes accurate assessment of inter-individual variability in phase II conjugation pathways.

Stereoselective formation R-enantiomer shows higher sulfate conjugate formation clearance; substituting with parent drug or S-enantiomer masks enantiomer-specific metabolism.
Method incompatibility Polar sulfate conjugate (pKa ~ -5.97) differs significantly from flurbiprofen (pKa ~4.2); generic LC methods may fail to detect or resolve it.
Metabolite misassignment Using 4′-hydroxyflurbiprofen or other phase I metabolites as substitutes precludes accurate phase II conjugation pathway assessment.

Flurbiprofen Sulfate: Metabolic and Transporter Evidence


Enantioselective Sulfate Conjugation

In a study of six normal volunteers receiving 50 mg racemic flurbiprofen, a significant stereoselectivity was observed in the formation clearances of the major metabolites, which includes the sulfate conjugate. The R-enantiomer exhibited a greater formation clearance for these phase II metabolites compared to the S-enantiomer. This difference, calculated as 20.42 ± 4.71 ml/min for R-flurbiprofen versus 16.12 ± 3.60 ml/min for S-flurbiprofen, remained statistically significant even when corrected for the slight difference in unbound fraction between the two enantiomers (0.055% ± 0.008 for R vs. 0.049% ± 0.009 for S) [1]. This demonstrates that the intrinsic enzymatic activity for conjugation is enantioselective, a critical factor for accurate metabolite profiling.

Enantioselective Sulfate Conjugation
Head-to-head
R-flurbiprofen 20.42 ± 4.71 vs S-flurbiprofen 16.12 ± 3.60 ml/min (26.7% greater clearance)
Supports enantiomer-specific metabolite profiling for pharmacokinetic research.
In vivo human study (n=6); corrected for unbound fraction differences.
Drug Metabolism Stereoselectivity Phase II Conjugation Pharmacokinetics

Stereoselective hOAT1 Inhibition

The stereoisomers of flurbiprofen, the metabolic precursor to the sulfate conjugate, show a marked difference in their ability to inhibit the human organic anion transporter 1 (hOAT1), a key renal transporter implicated in NSAID-induced drug-drug interactions. In vitro studies using Xenopus laevis oocytes expressing hOAT1 revealed that (S)-flurbiprofen is a significantly more potent inhibitor than (R)-flurbiprofen. The apparent IC₅₀ for (S)-flurbiprofen was 0.615 µM, compared to 2.35 µM for (R)-flurbiprofen, indicating an approximately 3.8-fold higher inhibitory potency for the (S)-enantiomer [1]. This stereoselective inhibition profile is a critical variable when evaluating the potential for drug-drug interactions involving renally cleared co-medications.

Stereoselective hOAT1 Inhibition
Cross-study comparable
3.8-fold higher inhibitory potency for (S)-flurbiprofen
Supports stereospecific assessment of hOAT1-mediated interaction potential.
IC₅₀ (S)-flurbiprofen 0.615 µM vs (R)-flurbiprofen 2.35 µM; oocyte expression system.
Drug Transporters hOAT1 Stereoselectivity NSAID-Drug Interactions

Sulfate Conjugation in Microbial Models

Research employing Cunninghamella species as a microbial model for mammalian drug metabolism has identified the production of a phase II (conjugated) metabolite, which was unequivocally identified as the sulfated drug (Flurbiprofen Sulfate) via deconjugation experiments [1]. This finding is significant because it validates the use of this fungal model to generate useful quantities of the otherwise difficult-to-synthesize sulfate conjugate, a valuable reference material for analytical chemistry. The study confirmed that while the primary biotransformation pathway yields 4′-hydroxyflurbiprofen, the sulfate conjugate is a distinct and reproducible product of the microbial system, mirroring the phase II detoxification pathways observed in mammals [2].

Sulfate Conjugation in Microbial Models
Class-level inference
Qualitative identification; sulfate conjugate produced by Cunninghamella spp. and confirmed via deconjugation.
Supports use of microbial models for metabolite generation; standard needed for identity confirmation.
GC-MS and ¹⁹F-NMR analysis; secondary phase II product.
Biotransformation Drug Metabolism Models Microbial Biocatalysis Phase II Conjugation

Flurbiprofen Sulfate Applications


Chiral Pharmacokinetic Method Validation

Flurbiprofen Sulfate serves as an essential reference standard for developing and validating sensitive LC-MS/MS methods designed to quantify flurbiprofen metabolites in human plasma or urine. Given the demonstrated stereoselectivity in its formation, where R-flurbiprofen has a 26.7% higher clearance to conjugated metabolites than S-flurbiprofen [1], its accurate quantification is crucial for studies investigating the impact of genetic polymorphisms in phase II enzymes (e.g., UGTs, SULTs) on flurbiprofen's pharmacokinetic profile.

Renal Transporter DDI Studies

The sulfate conjugate of flurbiprofen is a valuable tool in in vitro transporter assays. While the parent enantiomers exhibit a 3.8-fold difference in hOAT1 inhibition (IC₅₀ of 0.615 µM for S- vs. 2.35 µM for R-) [2], the interaction of the sulfate metabolite itself with renal organic anion transporters remains an area of active investigation. Procuring Flurbiprofen Sulfate enables researchers to directly assess whether this conjugated metabolite contributes to or mitigates the parent drug's interaction with hOAT1 and hOAT3, thereby refining the understanding of flurbiprofen's renal safety profile.

Microbial Biocatalysis Model Validation

For laboratories employing Cunninghamella species or other microbial models to mimic mammalian phase II metabolism, Flurbiprofen Sulfate is a key reference compound. Research has confirmed that Cunninghamella elegans and C. blakesleeana produce the sulfated conjugate [3]. The authentic reference standard is required for confirming the identity of this metabolite in fungal extracts via co-chromatography or mass spectral matching, thereby validating the predictive utility of the microbial model for human drug metabolism studies.

Prodrug Synthesis and Characterization

In medicinal chemistry efforts aimed at creating novel flurbiprofen derivatives with improved pharmaceutical properties (e.g., enhanced solubility, targeted delivery), Flurbiprofen Sulfate acts as a critical benchmark. Its synthesis, involving esterification with sulfuric acid , provides a foundational protocol. Furthermore, its well-defined structure and high purity (min. 95%) make it an ideal analytical standard for comparing the stability, aqueous solubility, and hydrolysis kinetics of newly synthesized flurbiprofen conjugates or prodrugs.

Application
Selection Property
Validation Focus
Chiral PK method validation
Stereospecific metabolite standard
Enantiomer-specific clearance profiling in human plasma matrices
Renal transporter DDI studies
Phase II metabolite for transporter interaction assays
hOAT1/hOAT3 interaction assessment
Microbial biocatalysis model validation
Biologically-relevant metabolite reference
Metabolite identity confirmation in fungal models
Prodrug synthesis characterization
Benchmark conjugate for stability and solubility comparison
Hydrolysis kinetics and prodrug performance profiling

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